molecular formula C26H25N3O B2634610 4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one CAS No. 862828-16-8

4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one

Cat. No. B2634610
CAS RN: 862828-16-8
M. Wt: 395.506
InChI Key: SSHMAYTULMRNMM-UHFFFAOYSA-N
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Description

4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising candidate for future studies.

Scientific Research Applications

Chemistry and Properties

Synthesis and Chemical Properties : Benzimidazole derivatives, such as 4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one, are central to various chemical research areas due to their versatile chemistry and properties. The synthesis, characterization, and application of these compounds have been thoroughly reviewed, highlighting their significance in coordination chemistry and their potential for creating materials with unique electrochemical and biological activities (Boča, Jameson, & Linert, 2011).

Biological Activity

DNA Interaction and Anticancer Potential : Benzimidazole derivatives are known for their ability to interact with DNA, particularly in the context of minor groove binding. Such interactions are crucial for designing drugs with specific biological activities, including anticancer properties. The synthetic dye Hoechst 33258, a known minor groove binder, and its analogues highlight the potential of benzimidazole derivatives in cancer research and therapy, offering insights into rational drug design and understanding the molecular basis of DNA sequence recognition (Issar & Kakkar, 2013).

Optoelectronic Applications

Optoelectronic Materials : The incorporation of benzimidazole and related heterocycles into π-extended conjugated systems has been explored for the development of novel optoelectronic materials. These materials, including luminescent molecules and chelate compounds, are vital for applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors. The unique properties of these compounds, such as electroluminescence and thermally activated delayed fluorescence, demonstrate their potential in advancing optoelectronic device technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Drug Design and Development

Therapeutic Potential : The diverse pharmacological activities of benzimidazole derivatives, ranging from antimicrobial to anticancer effects, underscore their significance in drug discovery and development. The structural versatility of these compounds allows for the synthesis of a wide array of pharmacologically active agents, pointing to the importance of benzimidazole as a core structure in medicinal chemistry (Babbar, Swikriti, & Arora, 2020).

properties

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-18-12-13-19(2)24(14-18)28-17-21(15-25(28)30)26-27-22-10-6-7-11-23(22)29(26)16-20-8-4-3-5-9-20/h3-14,21H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHMAYTULMRNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one

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